
KRAS G12C inhibitor 43
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 43 is a small molecule compound designed to specifically target the KRAS G12C mutation, which is a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves a substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the activation of oncogenic signaling pathways that promote cancer cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 43 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and identity of the compound .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different functional groups that may enhance or modify the compound’s biological activity .
科学的研究の応用
作用機序
KRAS G12C inhibitor 43 exerts its effects by covalently binding to the cysteine residue at codon 12 of the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
類似化合物との比較
KRAS G12C inhibitor 43 can be compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX 849). While all these compounds target the KRAS G12C mutation, this compound may exhibit unique properties in terms of binding affinity, selectivity, and pharmacokinetic profiles . The following table highlights some key differences:
| Compound | Binding Affinity | Selectivity | Pharmacokinetics |
|---|---|---|---|
| This compound | High | High | Favorable |
| Sotorasib (AMG 510) | Moderate | Moderate | Approved by FDA |
| Adagrasib (MRTX 849) | High | High | Under clinical trials |
Similar Compounds
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for the treatment of non-small cell lung cancer.
Adagrasib (MRTX 849): Another KRAS G12C inhibitor currently undergoing clinical trials for various cancers.
RM-018: A novel KRAS G12C inhibitor that binds to the active state of the KRAS G12C mutant protein.
This compound represents a promising compound in the fight against cancers driven by the KRAS G12C mutation
特性
分子式 |
C33H35N7O3 |
|---|---|
分子量 |
577.7 g/mol |
IUPAC名 |
2-[(2S)-4-[7-(3-methoxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H35N7O3/c1-4-30(41)40-17-16-39(20-23(40)13-14-34)32-27-11-12-29(28-19-25(42-3)18-22-8-5-6-10-26(22)28)35-31(27)36-33(37-32)43-21-24-9-7-15-38(24)2/h4-6,8,10-12,18-19,23-24H,1,7,9,13,15-17,20-21H2,2-3H3/t23-,24-/m0/s1 |
InChIキー |
JXYVRMVMAUIZEY-ZEQRLZLVSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
正規SMILES |
CN1CCCC1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


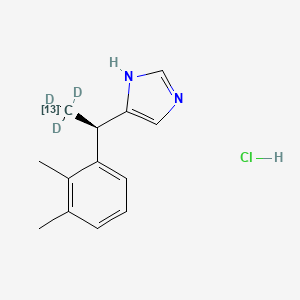
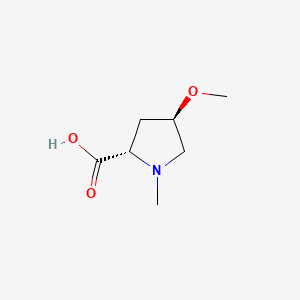
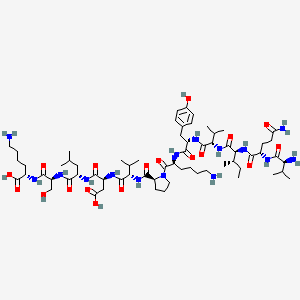
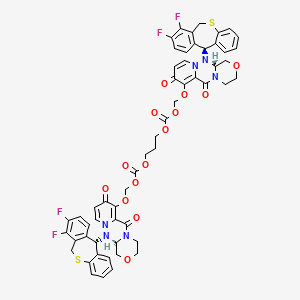
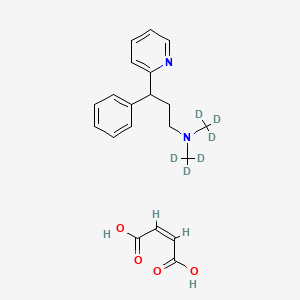

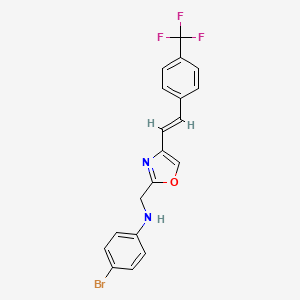
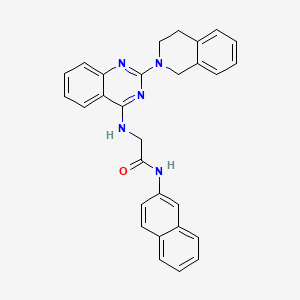
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
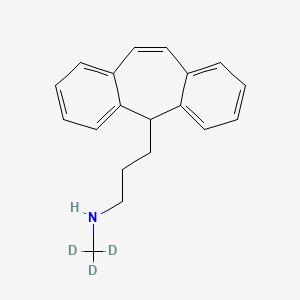
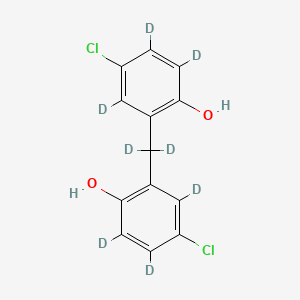
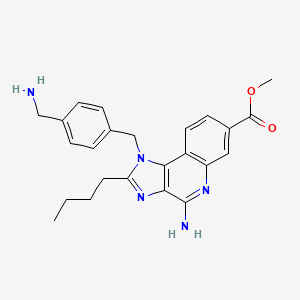
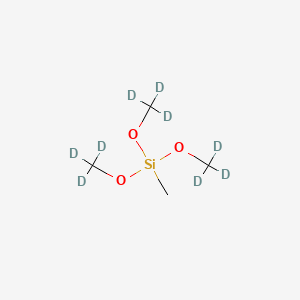
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
